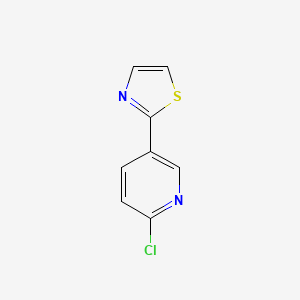

2-(6-Chloropyridin-3-yl)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-chloropyridin-3-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S/c9-7-2-1-6(5-11-7)8-10-3-4-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOYQXISDXLPDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=NC=CS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660454 | |

| Record name | 2-Chloro-5-(1,3-thiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760193-03-1 | |

| Record name | 2-Chloro-5-(1,3-thiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(6-Chloropyridin-3-yl)thiazole

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Moiety in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone scaffold in modern drug discovery.[1] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to serve as a versatile pharmacophore. Thiazole derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2] Notably, this privileged structure is embedded in numerous FDA-approved drugs, such as the anticancer agent Dasatinib and various cephalosporin antibiotics, underscoring its therapeutic relevance.[3][4]

The target molecule, 2-(6-Chloropyridin-3-yl)thiazole, is a critical intermediate in the synthesis of more complex bioactive molecules. The strategic placement of the reactive chloro- group on the pyridine ring and the thiazole nucleus provides synthetic handles for further molecular elaboration, making it a valuable building block for creating libraries of potential drug candidates. This guide provides a detailed examination of its synthesis, focusing on the well-established Hantzsch thiazole synthesis, including mechanistic insights, a field-tested protocol, and considerations for process optimization.

Primary Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most direct and widely employed method for constructing the 2-(substituted-aryl)thiazole core is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[5] This classical condensation reaction involves the cyclization of an α-haloketone with a thioamide.[5][6] The reaction is known for its reliability, simplicity, and tendency to produce high yields, making it a preferred route in both academic and industrial settings.[6][7]

The overall synthetic pathway to 2-(6-Chloropyridin-3-yl)thiazole via the Hantzsch method is a two-step process starting from 6-chloronicotinic acid.

Step 1: Synthesis of the α-Haloketone Intermediate The crucial α-haloketone, 2-bromo-1-(6-chloropyridin-3-yl)ethan-1-one, is not commonly available commercially and must be prepared. This is typically achieved through an Arndt-Eistert homologation followed by bromination.

-

Acid Chloride Formation: 6-Chloronicotinic acid is converted to its more reactive acid chloride derivative, 6-chloronicotinoyl chloride, using a standard chlorinating agent like thionyl chloride (SOCl₂) or a mixture of phosphorus oxychloride and phosphorus pentachloride.[8] This is a critical activation step, as the acid chloride is highly susceptible to nucleophilic attack.

-

Diazoketone Formation: The acid chloride is then reacted with diazomethane (CH₂N₂). Diazomethane acts as a nucleophile, attacking the carbonyl carbon of the acid chloride to form a diazoketone intermediate.[9][10] This reaction must be handled with extreme caution due to the toxic and explosive nature of diazomethane.

-

Wolff Rearrangement & Halogenation: The diazoketone can then be treated with HBr to yield the desired α-bromoketone.

Step 2: Cyclization with Thioacetamide The synthesized α-bromoketone is then reacted with thioacetamide (CH₃CSNH₂) in a suitable solvent, such as ethanol or methanol, to form the final thiazole ring.[6]

Reaction Mechanism: Hantzsch Thiazole Synthesis

The mechanism of the Hantzsch synthesis is a well-documented sequence of nucleophilic attack, cyclization, and dehydration.

-

Nucleophilic Attack (Sₙ2 Reaction): The reaction initiates with the sulfur atom of the thioamide, a potent nucleophile, attacking the α-carbon of the haloketone. This displaces the bromide ion in a classic Sₙ2 reaction, forming an isothioamide intermediate.[6]

-

Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the former ketone.[6][11] This step forms a five-membered heterocyclic intermediate, a hydroxythiazoline.

-

Dehydration: The final step is an acid-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule results in the formation of a double bond within the ring, leading to the stable, aromatic thiazole product.[11]

The formation of the aromatic ring is a significant thermodynamic driving force for this reaction.[11]

dot graph "Hantzsch_Thiazole_Synthesis_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Define Nodes start_materials [label="α-Bromoketone + Thioacetamide", fillcolor="#F1F3F4", fontcolor="#202124"]; isothioamide [label="Isothioamide Intermediate\n(S-Alkylation)", fillcolor="#F1F3F4", fontcolor="#202124"]; hydroxythiazoline [label="Hydroxythiazoline Intermediate\n(Cyclization)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="2-(6-Chloropyridin-3-yl)thiazole\n(Aromatic Product)", fillcolor="#FBBC05", fontcolor="#202124"];

// Define Edges (Transitions) start_materials -> isothioamide [label=" Sₙ2 Attack\n(Sulfur Nucleophile)", color="#4285F4", fontcolor="#202124"]; isothioamide -> hydroxythiazoline [label=" Intramolecular\nNucleophilic Attack\n(Nitrogen)", color="#EA4335", fontcolor="#202124"]; hydroxythiazoline -> product [label=" Dehydration\n(-H₂O)", color="#34A853", fontcolor="#202124"];

// Graph attributes graph [bgcolor="transparent", size="6,3!", dpi=100]; } tcod

Detailed Experimental Protocol

This protocol is a representative procedure for the cyclization step. Researchers should adapt it based on available laboratory equipment and safety protocols. All operations should be performed in a well-ventilated fume hood.

Objective: To synthesize 2-(6-Chloropyridin-3-yl)thiazole from 2-bromo-1-(6-chloropyridin-3-yl)ethan-1-one and thioacetamide.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (Example) | Role |

| 2-Bromo-1-(6-chloropyridin-3-yl)ethan-1-one | C₇H₅BrClNO | 234.48 | 1.0 | 5.0 g (21.3 mmol) | α-Haloketone |

| Thioacetamide | C₂H₅NS | 75.13 | 1.1 | 1.76 g (23.4 mmol) | Thioamide source |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 50 mL | Solvent |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | ~30 mL | Neutralizing agent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~100 mL | Extraction solvent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | q.s. | Drying agent |

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1-(6-chloropyridin-3-yl)ethan-1-one (5.0 g, 21.3 mmol).

-

Reagent Addition: Add absolute ethanol (50 mL) to the flask and stir until the solid is fully dissolved. To this solution, add thioacetamide (1.76 g, 23.4 mmol).

-

Reaction Execution: Heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC), typically eluting with a hexane/ethyl acetate mixture. The reaction is generally complete within 2-4 hours.

-

Causality Note: Heating provides the necessary activation energy for the cyclization and dehydration steps.[11] Ethanol is a common solvent choice as it readily dissolves the reactants and has an appropriate boiling point for the reaction.

-

-

Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel. Slowly add saturated sodium bicarbonate solution (~30 mL) to neutralize the hydrobromic acid (HBr) byproduct formed during the reaction.

-

Causality Note: Neutralization is crucial to prevent degradation of the product and to facilitate extraction. The thiazole product is often more soluble in organic solvents in its neutral form.[11]

-

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

-

Solvent Removal and Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 2-(6-Chloropyridin-3-yl)thiazole.

dot digraph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="transparent", size="7,5!", dpi=100]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, width=1.5, height=0.6]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];

// Nodes A [label="1. Dissolve\nReactants in Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Heat to Reflux\n(2-4 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Cool to\nRoom Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Neutralize\nwith NaHCO₃", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Extract with\nEthyl Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Dry & Filter\nOrganic Layer", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Concentrate\n(Rotovap)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="8. Purify\n(Recrystallization/\nChromatography)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } tcod

Alternative Synthetic Considerations

While the Hantzsch synthesis is robust, other methods can be considered, particularly for generating diversity in thiazole-containing libraries. Modern variations include:

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by providing efficient and uniform heating.[12]

-

Catalytic and Greener Conditions: Research into using reusable catalysts, such as silica-supported tungstosilicic acid, aims to make the Hantzsch synthesis more environmentally benign.[7] These methods often allow for one-pot procedures under milder conditions.[7]

-

Flow Chemistry: For process scale-up and improved safety, continuous flow synthesis offers precise control over reaction parameters and minimizes the handling of hazardous intermediates.[13]

Conclusion

The synthesis of 2-(6-Chloropyridin-3-yl)thiazole is most reliably achieved through the classic Hantzsch thiazole synthesis. This method, involving the condensation of a pre-formed α-bromoketone with thioacetamide, is a high-yielding and well-understood transformation. A thorough grasp of the underlying mechanism—encompassing Sₙ2 attack, intramolecular cyclization, and dehydration—is key to troubleshooting and optimizing the reaction. By following a validated experimental protocol and employing standard purification techniques, researchers and drug development professionals can efficiently produce this valuable heterocyclic intermediate, paving the way for the discovery of novel therapeutics.

References

-

Hantzsch Thiazole Synthesis. Chem Help Asap. Available from: [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available from: [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]

-

New methods for the rapid synthesis of thiazoles. University of Sussex. Available from: [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

-

Diazomethane (CH2N2). Master Organic Chemistry. Available from: [Link]

-

Hantzsch Thiazole Synthesis. SynArchive. Available from: [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences. Available from: [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Synfacts. Available from: [Link]

-

Arndt–Eistert reaction. Wikipedia. Available from: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available from: [Link]

-

(PDF) Thiazole, a privileged scaffold in drug discovery. ResearchGate. Available from: [Link]

-

Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Baghdad Science Journal. Available from: [Link]

-

3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances. Available from: [Link]

-

(PDF) Thiazole, a privileged scaffold in drug discovery. ResearchGate. Available from: [Link]

-

Organic Chemistry-4. Prafulla Chandra College, Kolkata. Available from: [Link]

-

Reaction of acyl chlorides with diazomethane and silver(I) oxide. Chemistry Stack Exchange. Available from: [Link]

-

(PDF) 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. ResearchGate. Available from: [Link]

-

Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. Molecules. Available from: [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. Global Research Online. Available from: [Link]

-

Preparation method of 6-bromopyridine-3-carboxaldehyde. Patsnap. Available from: [Link]

-

Synthesis of 6-chloronicotinoyl chloride. PrepChem.com. Available from: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. synarchive.com [synarchive.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. sussex.figshare.com [sussex.figshare.com]

- 13. Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(6-Chloropyridin-3-yl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(6-chloropyridin-3-yl)thiazole, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural motif, combining a chlorinated pyridine ring with a thiazole moiety, has positioned it as a valuable scaffold for the development of novel therapeutic agents and agrochemicals. This document will delve into the core chemical and physical properties, synthesis methodologies, known biological activities, and safety considerations associated with this compound.

Core Compound Identity and Properties

Molecular Formula: C₈H₅ClN₂S[1][2]

Molecular Weight: 196.66 g/mol [1]

Chemical Structure:

A 2D representation of 2-(6-Chloropyridin-3-yl)thiazole.

Physicochemical Properties:

| Property | Value | Source |

| Purity | ≥ 98% | [1] |

| Melting Point | 83 - 86 °C (for the related compound 2,6-Dichloropyridine) | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis and Methodologies

The synthesis of the 2-(6-chloropyridin-3-yl)thiazole scaffold is of paramount importance for accessing its diverse derivatives. The scientific literature points to several established synthetic strategies for constructing the thiazole ring and coupling it with the pyridine moiety. The two primary approaches are the Hantzsch thiazole synthesis and palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and versatile method for the formation of thiazole rings. This reaction typically involves the condensation of an α-haloketone with a thioamide.

Conceptual Workflow:

General workflow for the Hantzsch synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical, based on related procedures):

Step 1: Synthesis of 6-Chloronicotinothioamide

-

To a stirred solution of 6-chloronicotinamide in anhydrous toluene, add Lawesson's reagent (0.55 equivalents).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-chloronicotinothioamide.

Step 2: Cyclocondensation to form 2-(6-Chloropyridin-3-yl)thiazole

-

Dissolve 6-chloronicotinothioamide (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Add an α-haloketone, for example, 2-bromo-1,1-diethoxyethane (1.1 equivalents).

-

Heat the reaction mixture to reflux for 4-8 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude product by recrystallization or column chromatography to yield pure 2-(6-chloropyridin-3-yl)thiazole.

Suzuki Coupling

Palladium-catalyzed Suzuki coupling offers an alternative and efficient route. This method involves the reaction of a thiazole boronic acid or ester with a halogenated pyridine, or vice versa.

Conceptual Workflow:

General workflow for the Suzuki coupling approach.

Biological Significance and Applications in Drug Discovery

The 2-(6-chloropyridin-3-yl)thiazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules with a wide range of biological activities. While the intrinsic biological activity of the core molecule is not extensively documented, its derivatives have shown significant promise in several therapeutic areas.

Anticancer Activity:

Numerous studies have reported the synthesis of 2-(6-chloropyridin-3-yl)thiazole derivatives with potent cytotoxic effects against various cancer cell lines.[3][4] These compounds often function as inhibitors of key signaling pathways involved in cancer cell proliferation, survival, and metastasis. For instance, derivatives have been designed as inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[5]

Antiviral and Antimicrobial Properties:

The unique electronic and structural features of this scaffold have also been exploited in the development of novel antiviral and antibacterial agents.[6] The combination of the electron-withdrawing chloro-substituted pyridine and the thiazole ring can facilitate interactions with biological targets in pathogens.

Agrochemicals:

The 2-(6-chloropyridin-3-yl) moiety is a key component of some neonicotinoid insecticides. These compounds act as agonists of the nicotinic acetylcholine receptor in insects, leading to paralysis and death.

Illustrative Signaling Pathway Involvement (Hypothetical for a c-Met Inhibitor Derivative):

Hypothetical inhibition of the c-Met signaling pathway by a derivative.

Safety and Handling

Due to the lack of a specific Safety Data Sheet (SDS) for 2-(6-chloropyridin-3-yl)thiazole in the searched literature, a cautious approach to handling is imperative. Based on the safety information for structurally related compounds such as 2,6-dichloropyridine, the following precautions should be observed.

Potential Hazards (based on related compounds):

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, such as a fume hood.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid Measures (General Recommendations):

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Conclusion

2-(6-Chloropyridin-3-yl)thiazole is a versatile and valuable building block in the fields of medicinal chemistry and agrochemical research. Its established synthetic routes and the diverse biological activities of its derivatives underscore its importance as a privileged scaffold. Further investigation into the specific biological targets and mechanisms of action of the core molecule and its novel derivatives is warranted to fully exploit its therapeutic potential. Researchers and drug development professionals should handle this compound with appropriate safety precautions, drawing guidance from data on structurally related molecules until a specific SDS becomes available.

References

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). Taylor & Francis Online. Retrieved January 26, 2026, from [Link]

-

Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. (2012). Molecules, 17(4), 4599-4612. Retrieved January 26, 2026, from [Link]

-

Recent advances on heterocyclic compounds with antiviral properties. (2021). RSC Advances, 11(30), 18266-18283. Retrieved January 26, 2026, from [Link]

-

N-{3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. (2022). The Open Medicinal Chemistry Journal, 16. Retrieved January 26, 2026, from [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024). Chemistry, 6(2), 523-550. Retrieved January 26, 2026, from [Link]

-

3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

Material Safety Data Sheet - 2,6-Dichloropyridine, 98%. (2004). Cole-Parmer. Retrieved January 26, 2026, from [Link]

-

760193-03-1 | 2-(6-Chloropyridin-3-yl)thiazole. (n.d.). A2B Chem - Chemikart. Retrieved January 26, 2026, from [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. (2022). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Synthesis, Biological Evaluation, and Molecular Docking of Novel Azolylhydrazonothiazoles as Potential Anticancer Agents. (2023). ACS Omega, 8(37), 33863-33877. Retrieved January 26, 2026, from [Link]

-

Discovery and Investigation of Antiproliferative and Apoptosis-Inducing Properties of New Heterocyclic Podophyllotoxin Analogues Accessible by a One-Step Multicomponent Synthesis. (2007). Journal of Medicinal Chemistry, 50(21), 5063-5072. Retrieved January 26, 2026, from [Link]

-

Thiazole. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

Sources

- 1. cyclicpharma.com [cyclicpharma.com]

- 2. 760193-03-1 | 2-(6-Chloropyridin-3-yl)thiazole | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

- 3. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-(6-Chloropyridin-3-yl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of the heterocyclic compound 2-(6-Chloropyridin-3-yl)thiazole. This molecule is of significant interest to the medicinal chemistry and drug discovery sectors due to its structural motifs, which are present in a variety of biologically active agents. The strategic combination of a thiazole ring and a chloropyridine moiety suggests potential applications in the development of novel therapeutic agents. Thiazole derivatives are known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

This document delves into the compound's structural and physicochemical properties, outlines a probable synthetic pathway based on established chemical principles, and discusses its expected spectral characteristics and reactivity. Furthermore, it provides essential safety and handling information crucial for laboratory work.

Molecular Structure and Physicochemical Properties

2-(6-Chloropyridin-3-yl)thiazole is a bicyclic aromatic compound composed of a pyridine ring substituted with a chlorine atom at the 6-position and linked at the 3-position to the 2-position of a thiazole ring.

Molecular Formula: C₈H₅ClN₂S

Molecular Weight: 196.66 g/mol

The structural arrangement of these two heterocyclic rings imparts a unique electronic and conformational profile, which is pivotal for its interaction with biological targets.

Caption: Chemical structure of 2-(6-Chloropyridin-3-yl)thiazole.

Table 1: Physicochemical Properties of 2-(6-Chloropyridin-3-yl)thiazole and Related Compounds

| Property | 2-(6-Chloropyridin-3-yl)thiazole (Predicted) | Thiazole (Experimental) | 2-Chloropyridine (Experimental) |

| CAS Number | Not available | 288-47-1 | 109-09-1 |

| Molecular Weight | 196.66 g/mol | 85.13 g/mol | 113.55 g/mol |

| Melting Point | Data not available | -33 °C | -46 °C |

| Boiling Point | Data not available | 116-118 °C[1] | 169-170 °C |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | Slightly soluble in water; soluble in alcohol and ether.[1] | Slightly soluble in water. |

| Appearance | Likely a white to off-white solid at room temperature. | Colorless to pale yellow liquid.[1] | Colorless liquid. |

Synthesis and Reactivity

A plausible synthetic route would involve the reaction of 6-chloronicotinamide with a suitable α-halocarbonyl compound. A variation of this approach would be the reaction of 6-chloropyridine-3-carbothioamide with an α-haloacetaldehyde derivative.

Caption: Proposed Hantzsch synthesis pathway.

Reactivity:

The reactivity of 2-(6-Chloropyridin-3-yl)thiazole is dictated by the electronic properties of its constituent rings.

-

Thiazole Ring: The thiazole ring is generally susceptible to electrophilic substitution, although it is less reactive than furan or pyrrole. The C5 position is the most likely site for electrophilic attack. The proton at the C2 position of a thiazole ring can be acidic, allowing for deprotonation and subsequent reaction with electrophiles.[4]

-

Chloropyridine Ring: The pyridine ring is electron-deficient and is generally resistant to electrophilic substitution. The chlorine atom at the 6-position is a potential site for nucleophilic aromatic substitution, particularly with strong nucleophiles under forcing conditions.

Spectral Characterization

Predictive spectral data is crucial for the identification and characterization of 2-(6-Chloropyridin-3-yl)thiazole. The following are expected spectral characteristics based on the analysis of similar structures found in the literature.[5][6][7]

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and thiazole rings.

-

Pyridine Protons: Three protons in the aromatic region, likely exhibiting coupling patterns consistent with a 2,5-disubstituted pyridine ring. The proton at C2 of the pyridine ring would be the most downfield, appearing as a doublet. The proton at C4 would be a doublet of doublets, and the proton at C5 would be a doublet.

-

Thiazole Protons: Two protons on the thiazole ring, appearing as doublets in the aromatic region.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The carbon atoms attached to the heteroatoms (N, S, Cl) will have characteristic chemical shifts.

Mass Spectrometry:

The mass spectrum should show a molecular ion peak (M⁺) at m/z 196, corresponding to the molecular weight of the compound. An M+2 peak of approximately one-third the intensity of the M⁺ peak is also expected due to the isotopic abundance of ³⁷Cl. Fragmentation patterns would likely involve the cleavage of the bond between the two rings and fragmentation of the individual heterocyclic rings.[5]

Potential Applications in Drug Discovery

The structural components of 2-(6-Chloropyridin-3-yl)thiazole are found in numerous compounds with diverse biological activities, suggesting its potential as a scaffold in drug discovery.

-

Thiazole Moiety: The thiazole ring is a privileged structure in medicinal chemistry, found in drugs with antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][8][9]

-

Chloropyridine Moiety: The chloropyridine group can influence the pharmacokinetic properties of a molecule, such as its metabolic stability and ability to cross cell membranes. It can also participate in halogen bonding, which can be a significant interaction in protein-ligand binding.

Given these features, 2-(6-Chloropyridin-3-yl)thiazole and its derivatives are promising candidates for screening in various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-(6-Chloropyridin-3-yl)thiazole is not available. However, based on the safety profiles of related compounds such as 2-chloropyridine and various thiazole derivatives, the following precautions should be taken:

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicity of this specific compound has not been determined. However, many chlorinated organic compounds and heterocyclic amines can be harmful if ingested, inhaled, or absorbed through the skin. Assume the compound is hazardous and handle it with appropriate care.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

2-(6-Chloropyridin-3-yl)thiazole is a heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is limited, this guide provides a comprehensive overview of its predicted physicochemical properties, a probable synthetic route, expected spectral characteristics, and essential safety information based on established chemical principles and data from related compounds. Further research to synthesize and characterize this molecule is warranted to fully explore its potential in drug discovery and other applications.

References

- Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025-07-30). Google Search.

- ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015-04). RJPBCS.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (n.d.). MDPI.

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019-05-04). MDPI.

- Green Synthesis and Anti-microbial Activities of Some Thiazole-imino Derivatives. (2023-07-11). Google Search.

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024-09-21). FABAD J. Pharm. Sci..

- 1506826-70-5|2-(2-Chloropyridin-3-yl)thiazole-4-carboxylic acid - BLDpharm. (n.d.). BLDpharm.

- Physicochemical properties of the synthesized thiazole derivatives - ResearchGate. (n.d.). ResearchGate.

- Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Asian Journal of Chemistry.

- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.

- Thiazole(288-47-1) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.

- ELECTRON IONISATION MASS SPECTRA OF SOME. (n.d.). Google Search.

- Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. (n.d.). Google Search.

- Antibacterial Activity of Thiazole and its Derivatives: A Review - Biointerface Research in Applied Chemistry. (2021-06-18). Biointerface Research in Applied Chemistry.

- 2-Bromo-5-chloronicotinamide | 1806059-67-5 | Benchchem. (n.d.). Benchchem.

- Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PubMed Central. (n.d.). PubMed Central.

- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - MDPI. (n.d.). MDPI.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-08). Sigma-Aldrich.

- 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE(55304-73-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives - ResearchGate. (2025-08-07). ResearchGate.

- Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. - ResearchGate. (n.d.). ResearchGate.

- Recent Development in the Synthesis of Thiazoles - Bentham Science Publisher. (2022-05-17). Bentham Science.

- Thiazole | C3H3NS | CID 9256 - PubChem - NIH. (n.d.). PubChem.

- SAFETY DATA SHEET - TCI Chemicals. (2025-05-28). TCI Chemicals.

- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - ResearchGate. (2025-10-13). ResearchGate.

- Recent Advances of Thiazole Hybrids in Biological Applications - ResearchGate. (n.d.). ResearchGate.

- Safety data sheet. (2019-11-06). Google Search.

- Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF - ResearchGate. (2025-08-09). ResearchGate.

- 3-amino-N-(6-chloropyridin-3-yl)-4-methylthiophene-2-carboxamide - MOLBASE. (n.d.). MOLBASE.

- Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors - ResearchGate. (n.d.). ResearchGate.

- Material Safety Data Sheet - 2,6-Dichloropyridine, 98% - Cole-Parmer. (n.d.). Cole-Parmer.

- Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate - Beilstein Journals. (n.d.). Beilstein Journals.

-

To Chemistry Journal Vol 1 No 2 (2018) ISSN: 2581-7507 [Link] Pyrano[2,3-D]Thiazole: Synthesis. (2018). To Chemistry Journal. Retrieved from

- 2-(6-chloropyridin-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole - ChemBK. (n.d.). ChemBK.

- Thiazole derivatives - Georganics. (n.d.). Georganics.

Sources

- 1. Thiazole | C3H3NS | CID 9256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. mdpi.com [mdpi.com]

- 7. periodicos.ufms.br [periodicos.ufms.br]

- 8. chemrevlett.com [chemrevlett.com]

- 9. One moment, please... [dergi.fabad.org.tr]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Definitive Guide to the Structural Elucidaion of 2-(6-Chloropyridin-3-yl)thiazole

This technical guide provides a comprehensive, in-depth analysis of the methodologies and reasoning employed in the complete structural elucidation of the novel heterocyclic compound, 2-(6-Chloropyridin-3-yl)thiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a thorough understanding of modern analytical techniques in molecular characterization. We will move beyond a simple recitation of data to a nuanced, experience-driven explanation of how and why specific analytical pathways are chosen and how the resulting data are synergistically integrated to arrive at an unambiguous structural assignment.

Introduction: The Significance of Structural Certainty

The biological activity of any therapeutic agent is intrinsically linked to its three-dimensional structure. For a molecule like 2-(6-Chloropyridin-3-yl)thiazole, which contains both a pyridine and a thiazole moiety—scaffolds of significant interest in medicinal chemistry—precise structural knowledge is paramount.[1][2] Ambiguity in atomic connectivity, isomerism, or stereochemistry can lead to misguided structure-activity relationship (SAR) studies, wasted resources, and potential safety liabilities. The following guide, therefore, presents a systematic and self-validating workflow for the unequivocal structural determination of this compound.

The Analytical Gauntlet: A Multi-Pronged Approach

Mass Spectrometry: The Molecular Formula as the First Clue

Expertise & Experience: The initial step in any structure elucidation is to determine the molecular weight and, by extension, the molecular formula of the analyte. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose due to its ability to provide highly accurate mass measurements, which in turn allows for the confident assignment of an elemental composition.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: A 1 mg/mL solution of the synthesized compound was prepared in a 50:50 (v/v) mixture of acetonitrile and water with 0.1% formic acid to promote ionization.

-

Instrumentation: A high-resolution TOF mass spectrometer equipped with an ESI source was used.

-

Analysis Mode: The analysis was conducted in positive ion mode.

-

Data Acquisition: Data was acquired over a mass range of m/z 50-500.

Data Presentation & Interpretation:

The HRMS analysis provided a protonated molecular ion peak [M+H]⁺ at m/z 210.9887.

| Ion | Calculated Mass (C₈H₅ClN₂S) | Observed Mass | Difference (ppm) |

| [M+H]⁺ | 210.9884 | 210.9887 | +1.4 |

The observed mass is in excellent agreement with the calculated mass for the molecular formula C₈H₅ClN₂S, with a mass accuracy well within the acceptable range of <5 ppm. This provides the first robust piece of evidence for the elemental composition of the target molecule. The characteristic isotopic pattern for a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak) was also observed, further corroborating this assignment.

Infrared Spectroscopy: Probing the Functional Group Landscape

Expertise & Experience: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides valuable information about the types of chemical bonds and functional groups present in a molecule. In the context of 2-(6-Chloropyridin-3-yl)thiazole, we expect to see characteristic absorptions for aromatic C-H bonds and the C=N and C=C bonds of the heterocyclic rings.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

-

Instrumentation: An FT-IR spectrometer equipped with a diamond ATR accessory was used.

-

Data Acquisition: The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Presentation & Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak | Aromatic C-H stretching |

| 1610, 1575, 1480 | Medium | C=C and C=N stretching in the aromatic rings |

| ~1100 | Medium | C-Cl stretching |

| 850-750 | Strong | C-H out-of-plane bending (substitution pattern) |

The IR spectrum confirms the presence of aromatic rings through the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic ring stretching vibrations in the 1610-1480 cm⁻¹ region.[3] The absence of strong absorptions in the N-H or O-H stretching regions (3200-3600 cm⁻¹) is consistent with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A suite of 1D and 2D NMR experiments allows for the mapping of the carbon skeleton and the precise placement of protons, providing unambiguous evidence of atomic connectivity. For a molecule with multiple aromatic protons, 2D correlation experiments like COSY and HSQC are indispensable.

¹H NMR Spectroscopy: Counting and Characterizing Protons

Experimental Protocol: ¹H NMR

-

Sample Preparation: Approximately 5 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: A 400 MHz NMR spectrometer was used.

-

Data Acquisition: A standard proton experiment was run with 16 scans.

Data Presentation & Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 9.02 | d | 1H | 2.4 | H-2' |

| 8.15 | dd | 1H | 8.4, 2.4 | H-4' |

| 7.85 | d | 1H | 3.2 | H-4 |

| 7.40 | d | 1H | 8.4 | H-5' |

| 7.35 | d | 1H | 3.2 | H-5 |

The ¹H NMR spectrum clearly shows five distinct signals in the aromatic region, consistent with the five protons in the proposed structure. The chemical shifts and coupling constants provide initial clues about their relative positions. The downfield singlet-like signal at 9.02 ppm is characteristic of a proton adjacent to a nitrogen atom in a pyridine ring.

¹³C NMR and DEPT-135 Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol: ¹³C and DEPT-135 NMR

-

Sample Preparation: Same as for ¹H NMR.

-

Instrumentation: 400 MHz NMR spectrometer.

-

Data Acquisition: A standard proton-decoupled carbon experiment and a DEPT-135 experiment were run.

Data Presentation & Interpretation:

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| 168.5 | C | C-2 |

| 152.0 | C | C-6' |

| 150.1 | CH | C-2' |

| 144.2 | CH | C-4 |

| 139.0 | CH | C-4' |

| 130.2 | C | C-3' |

| 124.5 | CH | C-5' |

| 118.9 | CH | C-5 |

The ¹³C NMR spectrum shows all eight expected carbon signals. The DEPT-135 experiment helps to distinguish between quaternary carbons (C), methines (CH), and methylenes (CH₂), confirming the presence of five CH groups and three quaternary carbons.

2D NMR: Connecting the Dots

Expertise & Experience: While 1D NMR provides a list of parts, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) reveal how those parts are connected. COSY identifies proton-proton couplings, while HSQC correlates each proton to its directly attached carbon.

Experimental Protocol: COSY and HSQC

-

Sample Preparation: Same as for ¹H NMR.

-

Instrumentation: 400 MHz NMR spectrometer.

-

Data Acquisition: Standard COSY and HSQC pulse programs were utilized.

Interpretation of 2D NMR Data:

-

COSY: The COSY spectrum reveals the coupling network. A correlation is observed between the proton at 8.15 ppm (H-4') and the protons at 9.02 ppm (H-2') and 7.40 ppm (H-5'), confirming the 1,2,4-trisubstituted pattern of the pyridine ring. A separate correlation is seen between the protons at 7.85 ppm (H-4) and 7.35 ppm (H-5), establishing their adjacency on the thiazole ring.

-

HSQC: The HSQC spectrum provides direct C-H correlations, allowing for the unambiguous assignment of each protonated carbon. For example, the proton at 9.02 ppm correlates to the carbon at 150.1 ppm, confirming the assignment of H-2' and C-2'.

The combination of 1D and 2D NMR data allows for the complete and confident assignment of all proton and carbon signals, solidifying the proposed connectivity of 2-(6-Chloropyridin-3-yl)thiazole.

X-ray Crystallography: The Definitive Answer

Expertise & Experience: While spectroscopic methods provide powerful evidence for the structure of a molecule in solution, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of its three-dimensional structure in the solid state. It gives precise information on bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in ethanol.

-

Data Collection: A suitable crystal was mounted on a diffractometer, and diffraction data were collected at 293 K using Mo Kα radiation.

-

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F².

Data Presentation & Interpretation:

| Parameter | Value |

| Empirical formula | C₈H₅ClN₂S |

| Formula weight | 210.66 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 7.130(1), 35.470(7), 9.021(2) |

| β (°) | 97.80(3) |

| Volume (ų) | 2260.1(8) |

| Z | 8 |

| Calculated density (g/cm³) | 1.486 |

| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.137 |

The crystal structure analysis confirms the atomic connectivity established by NMR. The asymmetric unit contains two independent molecules. The dihedral angle between the pyridine and thiazole rings is 73.4(1)°. The bond lengths and angles are all within expected ranges. This crystallographic data provides the final, irrefutable evidence for the structure of 2-(6-Chloropyridin-3-yl)thiazole.[4]

Visualizing the Elucidation Workflow

The following diagram illustrates the logical flow of the structure elucidation process, from initial hypothesis to final confirmation.

Caption: Workflow for the structure elucidation of 2-(6-Chloropyridin-3-yl)thiazole.

Visualizing NMR Correlations

The following diagram illustrates the key proton-proton couplings identified in the COSY experiment, which were crucial for assigning the substitution patterns of the aromatic rings.

Sources

Unveiling the Bio-Active Potential of 2-(6-Chloropyridin-3-yl)thiazole: A Technical Guide for Novel Insecticide Development

Introduction: The Quest for Novel Insecticidal Scaffolds

In the continuous search for effective and selective insecticides, the exploration of novel chemical scaffolds is paramount for overcoming resistance and improving safety profiles. The heterocyclic compound 2-(6-chloropyridin-3-yl)thiazole presents itself as a compelling candidate for investigation. Its structure incorporates two key pharmacophores: a chloropyridinyl group, characteristic of neonicotinoid insecticides, and a thiazole ring, a versatile moiety found in a wide array of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of the hypothesized biological activity of 2-(6-chloropyridin-3-yl)thiazole, its proposed mechanism of action, and a detailed roadmap for its experimental validation as a potential insecticidal lead compound.

The rationale for investigating this specific molecule is strongly supported by research on its derivatives. Studies have shown that novel N-pyridylpyrazole derivatives incorporating a thiazole moiety exhibit significant insecticidal activity against various Lepidoptera pests.[3][4] These findings strongly suggest that the 2-(6-chloropyridin-3-yl)thiazole core is a promising foundation for the development of new insect control agents.

Proposed Mechanism of Action: Agonism of Nicotinic Acetylcholine Receptors (nAChRs)

The structural similarity of the 6-chloropyridin-3-yl moiety to the active components of neonicotinoid insecticides like acetamiprid points towards a likely mechanism of action involving the insect nervous system.[2] Neonicotinoids function as agonists of the nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for excitatory neurotransmission in insects.[2]

We hypothesize that 2-(6-chloropyridin-3-yl)thiazole acts as a potent agonist at the insect nAChR. Upon binding, it is predicted to mimic the action of the natural neurotransmitter, acetylcholine (ACh), but with greater persistence. This leads to the irreversible opening of the ion channel, resulting in a continuous influx of cations. The consequent overstimulation of postsynaptic neurons causes hyperexcitation, paralysis, and ultimately, the death of the insect.

Diagram: Proposed Signaling Pathway of 2-(6-Chloropyridin-3-yl)thiazole

Caption: Proposed mechanism of 2-(6-Chloropyridin-3-yl)thiazole as a nAChR agonist.

Experimental Validation: A Step-by-Step Investigative Workflow

To rigorously test the hypothesis and characterize the biological activity of 2-(6-chloropyridin-3-yl)thiazole, a multi-tiered experimental approach is necessary. This workflow is designed to first establish insecticidal efficacy and then elucidate the precise mechanism of action.

Diagram: Experimental Workflow for Bioactivity Assessment

Caption: A tiered workflow for insecticide discovery and mechanism of action studies.

Synthesis of 2-(6-Chloropyridin-3-yl)thiazole

The synthesis of the target compound can be achieved through established heterocyclic chemistry routes. A plausible method involves the Hantzsch thiazole synthesis, reacting a thioamide derived from 6-chloronicotinic acid with an alpha-haloketone. Purity and structural confirmation are critical and should be performed using standard analytical techniques (NMR, LC-MS, HRMS).

Insecticidal Bioassays

The primary objective is to determine the compound's lethality against key agricultural pests.

a) Leaf-Dip Bioassay for Lepidopteran Larvae (e.g., Plutella xylostella)

This method assesses toxicity via ingestion.

-

Preparation of Test Solutions: Dissolve 2-(6-chloropyridin-3-yl)thiazole in an appropriate solvent (e.g., acetone with a surfactant like Triton X-100) to create a stock solution. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 10, 50, 100, 250 mg/L).

-

Leaf Treatment: Cabbage leaf discs (approx. 5 cm diameter) are dipped into the test solutions for 30 seconds and allowed to air dry. A solvent-only dip serves as the negative control. A commercial insecticide like chlorantraniliprole can be used as a positive control.[3][5]

-

Insect Exposure: Place one treated leaf disc into a petri dish lined with moist filter paper. Introduce ten third-instar larvae of P. xylostella into each dish.

-

Incubation and Assessment: Incubate the dishes at 25±1°C with a 16:8h (L:D) photoperiod. Mortality is recorded at 24, 48, and 72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.

-

Data Analysis: The lethal concentration 50 (LC50), the concentration that causes 50% mortality, is calculated using probit analysis.

b) Topical Application Bioassay for Aphids (e.g., Aphis gossypii)

This method evaluates contact toxicity.

-

Preparation of Dosing Solutions: Prepare serial dilutions of the test compound in a volatile solvent like acetone.

-

Insect Immobilization: Adult aphids are briefly immobilized by chilling or using CO2 anesthesia.

-

Topical Application: Using a micro-applicator, apply a precise volume (e.g., 0.5 µL) of the test solution to the dorsal thorax of each aphid. A solvent-only application serves as the negative control.

-

Recovery and Observation: Treated aphids are transferred to a fresh leaf in a ventilated container and maintained at 25±1°C.

-

Assessment: Mortality is assessed at 24 and 48 hours post-treatment. The lethal dose 50 (LD50) is calculated.

Mechanism of Action (MoA) Elucidation

If significant insecticidal activity is confirmed, the following experiments are crucial to validate the proposed nAChR agonist mechanism.

a) Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This technique provides direct evidence of receptor activation.

-

Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.

-

cRNA Injection: Inject oocytes with cRNA encoding for the subunits of a specific insect nAChR (e.g., from Drosophila melanogaster or the target pest).

-

Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression on the cell membrane.

-

Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two electrodes (voltage and current). Perfuse the chamber with a buffer solution.

-

Compound Application: Apply acetylcholine to elicit a baseline current response. After washout, apply varying concentrations of 2-(6-chloropyridin-3-yl)thiazole and record the induced current.

-

Data Analysis: Plot the dose-response curve and calculate the EC50 value, which represents the concentration required to elicit 50% of the maximal response. This provides a measure of the compound's potency as a receptor agonist.

b) Competitive Radioligand Binding Assay

This assay determines the compound's affinity for the nAChR binding site.

-

Membrane Preparation: Prepare membrane fractions rich in nAChRs from insect neural tissue (e.g., housefly heads or transfected cell lines).

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a known concentration of a radiolabeled nAChR ligand (e.g., [³H]-epibatidine), and increasing concentrations of the unlabeled test compound, 2-(6-chloropyridin-3-yl)thiazole.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation and Scintillation Counting: Rapidly filter the mixture to separate bound from unbound radioligand. The radioactivity of the filter, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the binding affinity constant (Ki).

Data Interpretation and Anticipated Results

The collective data from these experiments will provide a robust profile of 2-(6-chloropyridin-3-yl)thiazole's potential as an insecticide.

Table 1: Hypothetical Bioactivity Profile of 2-(6-Chloropyridin-3-yl)thiazole

| Parameter | Assay Type | Target Species/System | Anticipated Value | Interpretation |

| LC50 | Leaf-Dip Bioassay | Plutella xylostella | < 10 mg/L | High insecticidal potency via ingestion. |

| LD50 | Topical Application | Aphis gossypii | < 5 µg/g insect | Significant contact toxicity. |

| EC50 | TEVC on Insect nAChR | Drosophila nAChR | < 1 µM | Potent agonist activity at the molecular target. |

| Ki | Radioligand Binding | Insect nAChR preparation | < 100 nM | High binding affinity for the nAChR. |

A low LC50/LD50 value would confirm potent insecticidal activity. A low EC50 in the electrophysiology assay would validate its function as a nAChR agonist, and a low Ki value from the binding assay would confirm high affinity for the receptor, corroborating the proposed mechanism of action. Insights from derivatives suggest that modifications, such as adding specific amide groups to the thiazole ring, could further enhance this activity.[3][4]

Conclusion and Future Directions

The 2-(6-chloropyridin-3-yl)thiazole scaffold represents a promising starting point for the development of a new class of insecticides. Its structural alerts, supported by the demonstrated efficacy of its derivatives, provide a strong scientific basis for its investigation as a nicotinic acetylcholine receptor agonist. The experimental framework detailed in this guide offers a clear and logical path to validate its biological activity and mechanism of action.

Successful validation would position this compound as a valuable lead for further optimization through medicinal chemistry efforts. Future work should focus on synthesizing analogues to establish a clear structure-activity relationship (SAR), aiming to enhance potency against target pests while minimizing off-target effects and ensuring a favorable environmental and toxicological profile.

References

-

Fan, S., et al. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules. Available at: [Link]

-

Fan, S., et al. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. ResearchGate. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. (2021). MDPI. Available at: [Link]

-

Chemistry of Substituted Thiazinanes and Their Derivatives. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. (2020). Frontiers in Pharmacology. Available at: [Link]

-

Screening of Toxic Effects of Neonicotinoid Insecticides with a Focus on Acetamiprid: A Review. (2023). MDPI. Available at: [Link]

-

Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Available at: [Link]

-

Metabolism of the Neonicotinoid Insecticides Acetamiprid and Thiacloprid by the Yeast Rhodotorula mucilaginosa Strain IM-2. (2010). ResearchGate. Available at: [Link]

-

Recent Advances of Thiazole Hybrids in Biological Applications. (2021). ResearchGate. Available at: [Link]

-

Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. (2017). National Center for Biotechnology Information. Available at: [Link]

-

Nicotinic agonist. (n.d.). Wikipedia. Available at: [Link]

-

A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity a. (n.d.). RSC Publishing. Available at: [Link]

-

Synthesis of novel thiazole and pyridine derivatives and evaluation of their insecticidal potency. (2025). ResearchGate. Available at: [Link]

-

Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Novel chlorantraniliprole derivatives as potential insecticides and probe to chlorantraniliprole binding site on ryanodine receptor. (2014). PubMed. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of 2-(6-Chloropyridin-3-yl)thiazole: A Predictive Guide to Target Identification and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The novel heterocyclic compound, 2-(6-Chloropyridin-3-yl)thiazole, represents a promising yet underexplored scaffold in medicinal chemistry. Belonging to the broader class of thiazole and pyridine derivatives, it holds latent potential for significant biological activity, particularly in oncology and infectious diseases. This guide delineates a comprehensive, multi-pronged strategy for the elucidation of its therapeutic targets. We navigate a predictive workflow, commencing with robust in silico methodologies to generate a high-probability list of putative protein interactors. Subsequently, we provide detailed, field-proven experimental protocols for the validation of these predicted targets, ensuring a self-validating system from computational hypothesis to empirical confirmation. This document is intended to serve as a practical roadmap for researchers embarking on the target deconvolution of novel small molecules, transforming a chemical structure into a tangible therapeutic hypothesis.

Introduction: The Rationale for a Predictive Approach

The confluence of a thiazole ring and a substituted pyridine moiety in 2-(6-Chloropyridin-3-yl)thiazole suggests a rich pharmacophoric landscape. Thiazole-containing compounds are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Similarly, the pyridine scaffold is a common feature in numerous approved drugs. However, a thorough review of the current scientific literature reveals a conspicuous absence of specific biological activity or screening data for 2-(6-Chloropyridin-3-yl)thiazole itself.

This data gap necessitates a robust, predictive approach to unearth its therapeutic potential. Instead of random screening, a more rational and resource-efficient strategy involves the synergistic application of computational modeling and targeted experimental validation. This guide is structured to mirror this logical progression, providing both the theoretical underpinnings and the practical execution of a comprehensive target identification and validation cascade.

In Silico Target Prediction: From Chemical Structure to Biological Hypothesis

The initial phase of our investigation is purely computational, leveraging the power of existing biological and chemical databases to generate a prioritized list of potential protein targets. Our workflow is designed to be iterative and cross-validating, integrating data from multiple predictive modalities.

Ligand-Based Target Prediction: Guilt by Association

This approach operates on the principle that structurally similar molecules often exhibit similar biological activities.[3] By identifying known bioactive compounds that share structural or pharmacophoric features with 2-(6-Chloropyridin-3-yl)thiazole, we can infer its likely targets.

Caption: Workflow for ligand-based target prediction.

-

Input Molecule Preparation:

-

Generate the canonical SMILES (Simplified Molecular Input Line Entry System) string for 2-(6-Chloropyridin-3-yl)thiazole. This standardized format is crucial for compatibility with various cheminformatics tools.

-

-

Database Searching:

-

ChEMBL: A manually curated database of bioactive molecules with drug-like properties. Perform a similarity search using the SMILES string to identify compounds with a Tanimoto similarity coefficient > 0.85. Extract the known targets of these similar compounds.

-

PubChem: A public repository for information on chemical substances and their biological activities. Conduct both similarity and substructure searches. The substructure search will identify all compounds containing the 2-(pyridin-3-yl)thiazole core, providing a broader view of potential bioactivities.

-

-

Automated Target Prediction:

-

SwissTargetPrediction: An online tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands. Input the SMILES string of 2-(6-Chloropyridin-3-yl)thiazole to generate a ranked list of predicted targets.

-

-

Data Consolidation and Prioritization:

-

Compile the target lists from ChEMBL, PubChem, and SwissTargetPrediction.

-

Prioritize targets that appear across multiple platforms.

-

Further refine the list by considering the therapeutic relevance of the targets, focusing on those implicated in cancer and infectious diseases, given the known activities of the broader thiazole chemical class.

-

Structure-Based Target Prediction: Docking into the Proteome

While ligand-based methods are powerful, they are limited by the available data on structurally similar compounds. Structure-based methods, in contrast, can identify novel interactions by computationally "docking" our molecule of interest into the three-dimensional structures of potential protein targets.

Caption: Workflow for structure-based target prediction.

-

Ligand Preparation:

-

Generate a 3D conformer of 2-(6-Chloropyridin-3-yl)thiazole using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform energy minimization to obtain a low-energy conformation.

-

Prepare the ligand file in the appropriate format for the chosen docking software (e.g., .pdbqt for AutoDock Vina).

-

-

Target Preparation:

-

From the prioritized list generated in the ligand-based approach, download the 3D crystal structures of the protein targets from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding polar hydrogens, and assigning partial charges.

-

-

Docking Simulation:

-

Utilize a molecular docking program such as AutoDock Vina to predict the binding mode and estimate the binding affinity of 2-(6-Chloropyridin-3-yl)thiazole to each protein target.

-

Define a search space (grid box) that encompasses the known binding site of the protein. If the binding site is unknown, blind docking can be performed, though it is computationally more intensive.

-

-

Results Analysis:

-

Rank the protein targets based on the predicted binding affinities (lower binding energy generally indicates a more favorable interaction).

-

Visually inspect the predicted binding poses to assess the quality of the interactions (e.g., formation of hydrogen bonds, hydrophobic interactions).

-

Targets with high predicted binding affinities and plausible binding modes are carried forward for experimental validation.

-

Experimental Target Validation: From Hypothesis to Evidence

Computational predictions, while powerful, are hypotheses that must be validated through rigorous experimentation. The following protocols describe established methods to confirm direct binding of 2-(6-Chloropyridin-3-yl)thiazole to its predicted protein targets.

Cellular Thermal Shift Assay (CETSA): Target Engagement in a Cellular Context

CETSA is a powerful technique to assess the direct binding of a compound to its target protein within intact cells or cell lysates. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a cancer cell line for predicted oncology targets) to ~80% confluency.

-

Treat the cells with either 2-(6-Chloropyridin-3-yl)thiazole at a desired concentration or with a vehicle control (e.g., DMSO) for a predetermined time.

-

-

Thermal Challenge:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step.

-

-

Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Separate the soluble protein fraction from the precipitated (aggregated) proteins by centrifugation.

-

-

Western Blotting:

-

Quantify the amount of the soluble target protein in the supernatant at each temperature using SDS-PAGE and Western blotting with a specific antibody against the predicted target.

-

-

Data Analysis:

-

Plot the band intensities of the soluble target protein as a function of temperature.

-

A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates thermal stabilization and thus, direct binding.

-

Differential Scanning Fluorimetry (DSF): A High-Throughput Biophysical Assay

DSF, also known as a thermal shift assay, is a high-throughput method to measure the thermal stability of a purified protein in the presence of a ligand. It is particularly useful for screening compound libraries and for confirming direct binding to purified proteins.

-

Protein and Compound Preparation:

-

Express and purify the predicted protein target.

-

Prepare a solution of 2-(6-Chloropyridin-3-yl)thiazole at various concentrations.

-

-

Assay Setup:

-

In a 96- or 384-well PCR plate, mix the purified protein, a fluorescent dye (e.g., SYPRO Orange), and either the compound or a vehicle control.

-

-

Thermal Denaturation:

-

Place the plate in a real-time PCR instrument and gradually increase the temperature.

-

The dye will fluoresce as it binds to the hydrophobic regions of the protein that become exposed upon unfolding.

-

-

Data Analysis:

-

Plot fluorescence as a function of temperature. The midpoint of the transition is the melting temperature (Tm).

-

An increase in the Tm in the presence of the compound indicates that it binds to and stabilizes the protein.

-

Affinity Chromatography-Mass Spectrometry: Definitive Target Identification

For an unbiased approach to identify the cellular targets of 2-(6-Chloropyridin-3-yl)thiazole, affinity chromatography coupled with mass spectrometry is a powerful tool. This method involves immobilizing the compound on a solid support and using it to "pull down" its binding partners from a cell lysate.

-

Probe Synthesis:

-

Synthesize a derivative of 2-(6-Chloropyridin-3-yl)thiazole that incorporates a linker and an affinity tag (e.g., biotin). It is crucial to ensure that the modification does not abrogate the biological activity of the compound.

-

-

Immobilization:

-

Immobilize the biotinylated probe onto streptavidin-coated beads.

-

-

Affinity Pulldown:

-

Incubate the beads with a cell lysate. The protein targets of the compound will bind to the immobilized probe.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the specifically bound proteins.

-

-

Mass Spectrometry:

-

Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Proteins that are significantly enriched in the pulldown with the active compound compared to a negative control (e.g., beads without the probe or competition with an excess of the free compound) are considered high-confidence targets.

-

Data Synthesis and Pathway Analysis

The culmination of this workflow is a list of experimentally validated protein targets for 2-(6-Chloropyridin-3-yl)thiazole. The final step is to integrate this information to understand the compound's mechanism of action. This involves:

-

Pathway Analysis: Using tools like KEGG or Reactome to determine if the identified targets are part of a common signaling pathway.

-

Network Biology: Constructing protein-protein interaction networks to understand the broader biological context of the identified targets.

This analysis will provide a comprehensive understanding of how 2-(6-Chloropyridin-3-yl)thiazole exerts its biological effects and will guide future lead optimization and preclinical development efforts.

Conclusion

The journey from a novel chemical entity to a potential therapeutic is a complex and multifaceted process. For compounds like 2-(6-Chloropyridin-3-yl)thiazole, where a paucity of biological data exists, a predictive and systematic approach to target identification is paramount. The integrated workflow presented in this guide, combining in silico prediction with rigorous experimental validation, provides a clear and actionable path forward. By following this roadmap, researchers can efficiently and effectively deconvolve the therapeutic targets of this and other novel small molecules, paving the way for the development of the next generation of precision medicines.

References